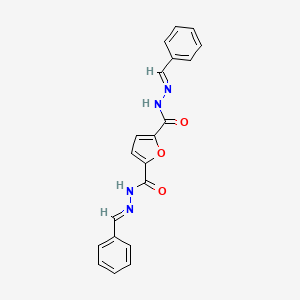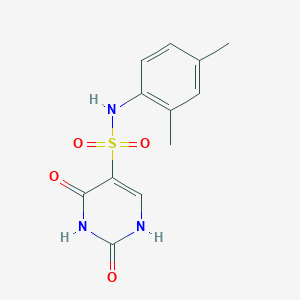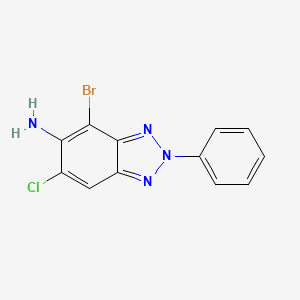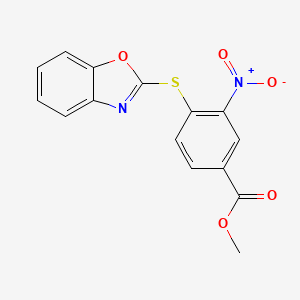![molecular formula C21H32N2O4 B5520161 [(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)
[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex heterocyclic compounds involves multiple steps, including ring formation, functionalization, and stereoselective manipulations. For instance, studies on similar structures highlight the importance of reactions like ring opening followed by ring closure to afford novel heterocyclic compounds with potential bioactivities (Halim & Ibrahim, 2022). These processes often utilize starting materials such as morpholine derivatives and undergo transformations to introduce various functional groups.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is characterized using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. For example, the crystal structure of related compounds reveals the presence of intermolecular hydrogen bonds and the adoption of specific conformations by the rings involved, contributing to the molecule's stability (Prasad et al., 2018).
Chemical Reactions and Properties
The reactivity of such compounds can be inferred from their functional groups and molecular framework. Reactions involving morpholine rings and pyrrolidin derivatives often include nucleophilic substitutions, electrophilic additions, and the formation of intramolecular bonds, leading to diverse chemical properties and potential applications in various fields.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, depend on the molecular structure and substituents. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis and drug formulation.
Chemical Properties Analysis
Chemical properties are closely related to the compound's functional groups and molecular geometry. Studies on related compounds indicate that the presence of heteroatoms, aromatic systems, and specific stereochemistry can significantly influence their chemical reactivity, interaction with biological targets, and overall chemical stability.
For more comprehensive insights into the synthesis, structure, and properties of complex heterocyclic compounds and their derivatives, additional research and experimental data are necessary. The current body of work on related structures provides a foundation for understanding their chemistry and potential applications.
References:
- Halim, S. A., & Ibrahim, M. (2022). Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP). RSC Advances, 12, 13135-13153.
- Prasad, S., Anandakumar, C., Raghu, A., Reddy, K. R., Urs, M., & Naveen, S. (2018). Synthesis, structural exploration and Hirshfeld surface analysis of a novel bioactive heterocycle. Chemical Data Collections.
Propiedades
IUPAC Name |
[(3R,4R)-3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-(2-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O4/c1-4-26-20-8-6-5-7-19(20)21(25)23-12-17(18(13-23)14-24)11-22-9-15(2)27-16(3)10-22/h5-8,15-18,24H,4,9-14H2,1-3H3/t15-,16+,17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALJGBPYFUPLIA-XMTFNYHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C(C2)CO)CN3CC(OC(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N2C[C@H]([C@H](C2)CO)CN3C[C@H](O[C@H](C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5520086.png)

![4-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline](/img/structure/B5520095.png)

![N-[3-(3-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5520107.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)
![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)
![2-(4-ethoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B5520123.png)
![1-{[(4-fluorophenyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B5520145.png)


![ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5520168.png)
![(1S*,5R*)-6-propyl-3-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520182.png)